4-Ethynyl-2-methylphenol
Overview
Description
4-Ethynyl-2-methylphenol is a chemical compound with the molecular formula C9H12O . Its average mass is 136.191 Da and its monoisotopic mass is 136.088821 Da . It is also known by other names such as 4-Ethyl-2-methylphenol, 4-Ethyl-o-cresol, and Phenol, 4-ethyl-2-methyl- .
Synthesis Analysis
The synthesis of phenols like this compound can be achieved through several laboratory methods . These include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, reduction of quinones, and more .Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a normal boiling temperature, critical temperature, and critical pressure . It also has a specific molecular weight of 136.1910 .Scientific Research Applications
Metabolic Oxidation
Research indicates that 4-ethynylbiphenyl, closely related to 4-Ethynyl-2-methylphenol, undergoes metabolic oxidation. This process was studied in vitro with rat liver and intestinal microflora, showing that the oxidation of the ethynyl group is NADPH-dependent and inhibited by CO. The major metabolite in liver fractions was identified as biphenyl-4-ylacetic acid (Wade, Symons, Martín, & Parke, 1980).
Biotransformations Catalyzed by Methylenehydroxylase
4-Ethylphenol methylenehydroxylase from Pseudomonas putida JD1 acts by dehydrogenation of its substrate to form a quinone methide, which is then hydrated to an alcohol. This enzyme was shown to be active with a range of 4-alkylphenols as substrates, including 4-ethylphenol and 4-hydroxydiphenylmethane, suggesting potential applications in enzymatic biotransformations (Hopper & Cottrell, 2003).
Role in Galactose Oxidase Cofactor
2-Methylthio-4-methylphenol, a model compound of the novel cofactor of galactose oxidase, was examined for its physicochemical properties. Studies showed that the methylthio group acts as an electron-withdrawing substituent, stabilizing the radical species of the compound, providing insights into the biochemical role of similar compounds in enzymatic reactions (Itoh et al., 1993).
Interaction with HIV-1 Reverse Transcriptase
4'-Ethynyl-2-fluoro-2'-deoxyadenosine, containing an ethynyl group similar to this compound, was shown to inhibit the replication of a wide spectrum of HIV-1 strains resistant to existing NRTIs. This suggests that derivatives of this compound might have potential in developing anti-HIV therapeutics (Takamatsu et al., 2018).
Catalytic Reactions
A study on GaCl(3)-catalyzed ortho-ethynylation of phenols demonstrated that phenols, including those structurally similar to this compound, can be ethynylated at the ortho position. This reaction was efficient with various substituted phenols, highlighting the chemical versatility and potential application in synthetic chemistry (Kobayashi, Arisawa, & Yamaguchi, 2002).
Environmental and Photodegradation Studies
4-Chloro-2-methylphenol, closely related to this compound, was studied in terms of its phototransformation in water, particularly under the influence of humic substances. These studies are critical in understanding the environmental behavior and degradation pathways of similar compounds (Vialaton & Richard, 2002).
Optical and Nonlinear Optical Studies
Compounds structurally related to this compound, like 4-methylphenol, have been investigated for their nonlinear optical properties. Such studies are essential for the development of materials for optical device applications like optical limiters and switches (Naseema et al., 2010).
Oxidative Reactions and Enzymatic Studies
Oxidative condensation of 2-amino-4-methylphenol, structurally similar to this compound, was catalyzed by human hemoglobin, leading to the formation of a dihydrophenoxazinone compound. This reaction provides insights into the oxidative mechanisms involving hemoglobin and similar compounds (Tomoda, Arisawa, & Koshimura, 1991).
Safety and Hazards
Properties
IUPAC Name |
4-ethynyl-2-methylphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-3-8-4-5-9(10)7(2)6-8/h1,4-6,10H,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWMWUAKTFHAKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10699282 | |
Record name | 4-Ethynyl-2-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10699282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99595-76-3 | |
Record name | 4-Ethynyl-2-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10699282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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